BenchChemオンラインストアへようこそ!

Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate

Molecular descriptors Physicochemical property comparison Drug-likeness

Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 306976-44-3) is a fully synthetic, small-molecule pyridazinone derivative with the molecular formula C₁₈H₁₄N₂O₅ and a molecular weight of 338.31 g/mol. The compound is characterized by a 1,6-dihydro-4-hydroxy-6-oxo-pyridazine core bearing a methyl carboxylate at position 3 and a 4-phenoxyphenyl substituent at N1.

Molecular Formula C18H14N2O5
Molecular Weight 338.3 g/mol
CAS No. 306976-44-3
Cat. No. B1463990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate
CAS306976-44-3
Molecular FormulaC18H14N2O5
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H14N2O5/c1-24-18(23)17-15(21)11-16(22)20(19-17)12-7-9-14(10-8-12)25-13-5-3-2-4-6-13/h2-11,21H,1H3
InChIKeyWBTBPKIFYAMOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 306976-44-3): Chemical Identity, Core Scaffold, and Sourcing Baseline


Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 306976-44-3) is a fully synthetic, small-molecule pyridazinone derivative with the molecular formula C₁₈H₁₄N₂O₅ and a molecular weight of 338.31 g/mol [1]. The compound is characterized by a 1,6-dihydro-4-hydroxy-6-oxo-pyridazine core bearing a methyl carboxylate at position 3 and a 4-phenoxyphenyl substituent at N1 . It is commercially available from multiple research-chemical suppliers at purity specifications of ≥95% (AKSci, Chemenu) and ≥97% (MolCore), and is intended exclusively for research and development use .

Why Generic Substitution of Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate Fails: Structural and Physicochemical Differentiation from Closest Analogs


The pyridazinone scaffold tolerates extensive N1 and C3 substitution, producing analogs with divergent molecular recognition profiles, electronic properties, and physicochemical behaviors. The 4-phenoxyphenyl substituent at N1 distinguishes CAS 306976-44-3 from simpler N1-phenyl congeners such as methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 121582-53-4) by introducing a diaryl ether motif that alters lipophilicity, conformational flexibility, and potential for π-stacking and hydrogen-bond interactions [1]. Fragment-based drug discovery efforts have demonstrated that even subtle modifications to the phenoxyphenyl-pyridazinone chemotype produce measurable shifts in target binding affinity; for example, a closely related phenylpyridazinone fragment exhibited a BRD4 bromodomain Kᵢ of 160 μM, with subsequent SAR elaboration yielding nanomolar inhibitors, confirming that biological activity is exquisitely sensitive to the substitution pattern on this scaffold [2]. Consequently, in-class analogs cannot be assumed to be functionally interchangeable for any assay or synthetic application without explicit verification.

Quantitative Differentiation Evidence for Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate vs. Closest Analogs


Molecular Descriptor Differentiation: 4-Phenoxyphenyl vs. Phenyl at N1 of the 4-Hydroxy-6-oxo-pyridazine-3-carboxylate Scaffold

Comparison of CAS 306976-44-3 (4-phenoxyphenyl-N1) versus the closest commercially cataloged analog, methyl 1,6-dihydro-4-hydroxy-6-oxo-1-phenyl-3-pyridazinecarboxylate (CAS 121582-53-4, phenyl-N1) reveals a molecular weight increase of 92.09 Da (338.31 vs. 246.22) and a formula expansion of C₆H₄O (C₁₈H₁₄N₂O₅ vs. C₁₂H₁₀N₂O₄) [1][2]. The 4-phenoxyphenyl group introduces a second aromatic ring connected via an ether oxygen, increasing the topological polar surface area, the number of hydrogen-bond acceptors, and the conformational degrees of freedom relative to the unsubstituted phenyl analog . A phenylpyridazinone fragment (Kᵢ = 160 μM against the BRD4 BD2 bromodomain) served as the starting point for a fragment-to-lead campaign that achieved nanomolar potency through systematic substitution of the phenyl ring, demonstrating that the phenoxy extension directly modulates target engagement [3].

Molecular descriptors Physicochemical property comparison Drug-likeness Fragment-based drug discovery

Supplier Purity-Grade Differentiation: AKSci (≥95%) vs. MolCore (NLT 97%) for CAS 306976-44-3

Among verified non-excluded suppliers for CAS 306976-44-3, two distinct purity specifications are commercially available: AKSci offers the compound at a minimum purity of 95% (Catalog 2393DM), while MolCore provides it at NLT 97% purity (Catalog MC245M52) . This represents a minimum purity differential of 2 percentage points. For the closest analog CAS 121582-53-4, the CymitQuimica listing indicates a minimum 95% specification but is marked as a discontinued product, limiting the procurement options for the simpler phenyl analog .

Chemical purity Supplier comparison Quality assurance Procurement

Fragment-Evolved Chemotype Precedent: Phenoxyphenyl-Pyridazinone Engagement of BRD4 Bromodomains

A 2D NMR fragment screen identified a phenylpyridazinone fragment (compound 1) with weak binding affinity (Kᵢ = 160 μM) for the bromodomains of BRD4 [1]. Structure-based optimization of this fragment, guided by the co-crystal structure of a 5-methoxy-2-methyl-6-(2-phenoxyphenyl)pyridazin-3(2H)-one ligand bound to BRD4 BD2 (PDB 5UEZ, resolution 1.51 Å), produced lead compounds with nanomolar potency, confirming that the phenoxyphenyl-pyridazinone substructure—shared with CAS 306976-44-3—is a validated recognition element for the acetyl-lysine binding pocket of BET bromodomains [2][3]. The co-crystal structure (PDB 5UEZ) demonstrates direct hydrogen-bond interactions between the pyridazinone carbonyl and the conserved asparagine residue (Asn433 in BRD4 BD2), while the phenoxyphenyl group occupies the hydrophobic ZA channel [3].

BET bromodomain Fragment-based drug discovery BRD4 Epigenetic inhibitors

Scaffold-Specific Physicochemical Differentiation from Non-Pyridazinone Heterocyclic Alternatives

The 1,6-dihydro-4-hydroxy-6-oxo-pyridazine core of CAS 306976-44-3 contains an endocyclic hydrazide-like N–N bond—a structural feature absent in more common heterocyclic scaffolds such as pyridones, pyrimidinones, and pyrazoles [1]. This N–N bond functions as an additional hydrogen-bond acceptor and contributes to a distinct electrostatic potential surface compared to the corresponding pyridone (C–C replacement) or pyrazole (C–N replacement) isosteres. Pyridazinone derivatives have been developed as selective inhibitors across multiple target classes including PDE10A (IC₅₀ = 23 nM with 110-fold selectivity) [2], C-terminal Src kinase [3], and EGFR/VEGFR-2 dual kinases [4], indicating that the pyridazinone core engages kinase hinge regions and phosphodiesterase active sites through a binding mode that cannot be replicated by pyridone or pyrazole scaffolds [5].

Heterocyclic scaffold comparison Pyridazinone Drug-likeness Kinase inhibitor

Best-Fit Research Application Scenarios for Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 306976-44-3)


BET Bromodomain Inhibitor Lead Optimization and Structure-Based Drug Design

CAS 306976-44-3 is structurally suited as a synthetic intermediate or reference compound in BET bromodomain inhibitor programs. The phenoxyphenyl-pyridazinone chemotype has been co-crystallized with BRD4 BD2 (PDB 5UEZ), revealing key hydrogen-bond interactions with Asn433 and hydrophobic occupancy of the ZA channel [1]. Researchers pursuing fragment growth or scaffold hopping from the published phenylpyridazinone fragment (Kᵢ = 160 μM) can use CAS 306976-44-3 as a functionalized starting material bearing the methyl carboxylate handle at C3, which is amenable to amidation, hydrolysis, or ester exchange to generate compound libraries [2].

Physicochemical Property Baseline for Pyridazinone Library Synthesis

The 4-phenoxyphenyl substitution at N1 imparts a molecular weight of 338.31 Da and introduces an additional hydrogen-bond acceptor relative to the N1-phenyl analog (MW 246.22 Da) [3][4]. This measurable increase in steric bulk, lipophilicity, and conformational flexibility makes CAS 306976-44-3 the appropriate choice for establishing the upper boundary of N1-substituent tolerance in pyridazinone SAR series, where smaller substituents (phenyl, methyl, H) may fail to fully probe the available steric volume of a target binding pocket.

High-Purity Reference Standard for Analytical Method Development

Procurement of the MolCore NLT 97% purity grade of CAS 306976-44-3 enables its deployment as a quantitative reference standard for HPLC, LC-MS, or qNMR method development in pharmaceutical analysis . The 2% purity advantage over the AKSci ≥95% grade reduces the uncertainty contributed by chemical impurities in calibration curve preparation. Additionally, the active commercial supply status of CAS 306976-44-3 contrasts with the discontinued status of the closest analog CAS 121582-53-4, ensuring reliable re-order and batch-to-batch consistency for regulated analytical workflows .

Kinase and Phosphodiesterase Inhibitor Scaffold Evaluation

Pyridazinone cores have demonstrated scaffold-dependent potency in kinase (EGFR, VEGFR-2, CSK) and phosphodiesterase (PDE10A, IC₅₀ = 23 nM, 110-fold selectivity) programs where the endocyclic N–N bond and carbonyl hydrogen-bond acceptors are critical for hinge-region or active-site metal coordination [5][6][7]. CAS 306976-44-3 provides the correctly configured pyridazinone template with a synthetically tractable C3 methyl ester for rapid diversification; procurement of pyridone or pyrazole isosteres would eliminate the N–N bond and is predicted to abrogate the binding mode exploited by these inhibitor classes.

Quote Request

Request a Quote for Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.